3-Bromo-2'-methylbenzophenone
Description
Significance of Benzophenone (B1666685) Scaffolds in Modern Organic Chemistry
The benzophenone framework, characterized by a carbonyl group connecting two phenyl rings, is a ubiquitous and highly privileged structure in the field of medicinal and organic chemistry. rsc.orgnih.gov These motifs are integral to a multitude of natural products that exhibit a wide array of biological activities, including antifungal, antimicrobial, antioxidant, and antiviral properties. nih.gov The structural diversity of naturally occurring benzophenones has spurred significant interest among researchers. nih.gov
Beyond their presence in nature, synthetic benzophenone derivatives are crucial components in various pharmaceutical drugs and serve as versatile building blocks for constructing more complex molecules. rsc.orgresearchgate.netrsc.org Their unique photochemical properties also make them valuable as photoinitiators in polymerization reactions. researchgate.netmdpi.com The ability to modify the aryl rings with various substituents allows for the fine-tuning of the molecule's electronic and steric properties, making the benzophenone scaffold a versatile tool for developing new materials and therapeutic agents. researchgate.netmdpi.com
Overview of Brominated and Methylated Aromatic Ketones
Aromatic ketones are a class of organic compounds where a carbonyl group is attached to at least one aromatic ring. chemicalbook.comallen.in Simple aromatic ketones are typically solids, insoluble in water but soluble in organic solvents. chemicalbook.com The physical properties, such as boiling points, are generally higher than those of nonpolar hydrocarbons of similar molecular weight due to dipole-dipole interactions from the polar carbonyl group. ncert.nic.inebsco.com
The introduction of substituents like bromine and methyl groups significantly influences the properties of aromatic ketones:
Brominated Aromatic Ketones: The presence of a bromine atom, a halogen, on the aromatic ring introduces several key features. Bromine is an electron-withdrawing group via induction but can also donate electron density through resonance. It serves as a crucial functional handle, particularly in modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), enabling the formation of new carbon-carbon and carbon-heteroatom bonds. bohrium.com This reactivity makes bromo-substituted ketones valuable intermediates in the synthesis of complex organic molecules. nih.gov The process of bromination itself can be achieved through various methods, including the use of elemental bromine or N-bromosuccinimide. researchgate.netorganic-chemistry.orgresearchgate.net
Methylated Aromatic Ketones: The methyl group is a simple alkyl substituent that is electron-donating through an inductive effect. Its presence can influence the electronic properties and steric environment of the molecule. nih.gov In the context of aryl ketones, a methyl group can affect the reactivity of the carbonyl group and the aromatic ring. Aryl methyl ketones are particularly valuable precursors for the synthesis of a wide range of heterocyclic compounds, which are prominent structures in drug discovery. nih.gov
Rationale for Focused Research on 3-Bromo-2'-methylbenzophenone as a Chemical Probe
This compound is a disubstituted benzophenone with the IUPAC name (3-bromophenyl)(2-methylphenyl)methanone. sigmaaldrich.com Its specific substitution pattern—a bromine atom at the 3-position of one phenyl ring and a methyl group at the 2'-position (ortho position) of the other—makes it a compound of interest for synthetic chemists.
The rationale for its use as a chemical probe or synthetic intermediate stems from its unique combination of functional groups:
Orthogonal Reactivity: The bromine atom and the ketone's carbonyl group offer sites for distinct chemical transformations. The bromo group is a prime site for metal-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or alkynyl groups. bohrium.com
Steric Influence: The 2'-methyl group (ortho-methyl) introduces significant steric hindrance around one side of the benzophenone core. This steric bulk can influence the conformation of the molecule and direct the regioselectivity of subsequent reactions. The intramolecular hydrogen abstraction from an ortho-methyl group is a known photochemical reaction pathway for some benzophenones, which can alter their reactivity compared to unmethylated analogs. cdnsciencepub.com
Versatile Intermediate: As a whole, the molecule serves as a pre-functionalized building block. It allows for the stepwise construction of complex, three-dimensional molecules by leveraging the distinct reactivity of its components. It can be used to synthesize more elaborate structures for applications in materials science or as scaffolds for medicinal chemistry exploration. guidechem.com
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 854020-89-6 sigmaaldrich.com |
| Molecular Formula | C₁₄H₁₁BrO sigmaaldrich.com |
| Molecular Weight | 275.14 g/mol sigmaaldrich.com |
| IUPAC Name | (3-bromophenyl)(2-methylphenyl)methanone sigmaaldrich.com |
| InChI Key | YALAPASTOMTKIH-UHFFFAOYSA-N sigmaaldrich.com |
Contextualization within Current Research on Aryl Ketone Derivatives
Current research on aryl ketone derivatives is highly dynamic, focusing on developing novel synthetic methodologies and applications. Aryl ketones are recognized as versatile substrates and precursors in a variety of advanced organic transformations. bohrium.comnih.gov
One major area of research involves the development of new methods for C-C bond formation, where the ketone group can act as a directing group or be transformed into a reactive electrophile. bohrium.comnih.gov Palladium-catalyzed reactions that cleave the Ar–C(O) bond to enable cross-coupling reactions are a significant recent development. bohrium.com This allows for the conversion of readily available aryl ketones into other valuable structures.
Furthermore, aryl ketones are central to the field of photochemistry and photocatalysis. mdpi.combohrium.com Their ability to absorb UV light and transition to an excited state makes them effective photosensitizers and photoinitiators. Research continues to explore how different substitution patterns on the benzophenone scaffold affect these photochemical properties. mdpi.com
Aryl ketones are also key starting materials in the synthesis of α-amino acids and other biologically active compounds through methods like the Friedel-Crafts acylation. researchgate.netnih.gov The development of greener and more efficient synthetic routes to these derivatives remains an active area of investigation. researchgate.net Compounds like this compound fit squarely within this context as valuable intermediates, offering a platform for exploring these modern synthetic methods and for building novel molecular architectures.
Structure
3D Structure
Properties
IUPAC Name |
(3-bromophenyl)-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c1-10-5-2-3-8-13(10)14(16)11-6-4-7-12(15)9-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALAPASTOMTKIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641765 | |
| Record name | (3-Bromophenyl)(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854020-89-6 | |
| Record name | (3-Bromophenyl)(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 3 Bromo 2 Methylbenzophenone
Nucleophilic Substitution Reactions Involving the Bromine Atom
The carbon-bromine bond in 3-Bromo-2'-methylbenzophenone is a key site for functionalization, enabling the introduction of a wide range of substituents through nucleophilic substitution reactions.
Nucleophilic aromatic substitution (SNAr) is a primary pathway for replacing the bromine atom. This reaction typically proceeds via an addition-elimination mechanism. libretexts.org In this process, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The aromaticity of the ring is temporarily disrupted in this stage. Subsequently, the leaving group (bromide ion) is expelled, restoring the aromatic system and yielding the substituted product.
The efficiency of SNAr reactions is heavily influenced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the anionic Meisenheimer intermediate through resonance. youtube.comlibretexts.orgstackexchange.com In this compound, the benzoyl group acts as a moderate electron-withdrawing group. However, its meta position relative to the bromine atom means it cannot directly delocalize the negative charge of the intermediate via resonance. stackexchange.com Consequently, forcing conditions, such as high temperatures and the use of very strong nucleophiles or bases, are generally required to drive these substitutions to completion.
Modern synthetic chemistry largely favors transition-metal-catalyzed cross-coupling reactions over traditional SNAr for forming new bonds to aryl halides due to their milder conditions and broader substrate scope. The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst to form carbon-nitrogen bonds. researchgate.netnih.gov This reaction allows for the coupling of this compound with a diverse array of primary and secondary amines to produce the corresponding aniline (B41778) derivatives.
The catalytic cycle typically involves a palladium(0) species, a phosphine-based ligand, and a base. The choice of ligand and base is critical for achieving high yields. Biaryl phosphine (B1218219) ligands are often employed to facilitate the reaction. nih.gov Weak inorganic bases are known to improve the functional group tolerance of these reactions. researchgate.net Microwave-assisted conditions have also been shown to accelerate these transformations, often leading to improved yields, particularly with challenging substrates. nih.gov
| Component | Examples | Function |
|---|---|---|
| Palladium Precatalyst | Pd(dba)₂, Pd(OAc)₂ | Source of the active Pd(0) catalyst |
| Ligand | BINAP, XPhos, DavePhos, (o-biphenyl)P(t-Bu)₂ | Stabilizes the palladium center and facilitates key steps in the catalytic cycle |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | Activates the amine nucleophile and facilitates the final product release |
| Solvent | Toluene, Dioxane, THF | Provides a medium for the reaction to occur |
Beyond amination, palladium catalysis can be used for other C-heteroatom bond formations, such as the synthesis of ethers (Buchwald-Hartwig etherification) and sulfides, further highlighting the versatility of the aryl bromide handle.
The bromine atom can be replaced with carbon-based groups through reactions with organometallic reagents. Two primary pathways are relevant:
Metal-Halogen Exchange: Strong organometallic bases, such as organolithium reagents (e.g., n-butyllithium), can react with the aryl bromide through a metal-halogen exchange mechanism. msu.edu This process generates a new, highly reactive organometallic intermediate, (2-methylbenzoyl)phenyllithium. This species is a potent nucleophile and can be trapped with various electrophiles (e.g., carbon dioxide, aldehydes, ketones) to install a wide range of functional groups. These reactions are typically conducted at very low temperatures to prevent unwanted side reactions. msu.edu
Cross-Coupling Reactions: Alternatively, in the presence of a suitable transition metal catalyst (commonly palladium or nickel), this compound can undergo cross-coupling reactions with other organometallic reagents. Prominent examples include the Suzuki coupling (with organoboron reagents), Stille coupling (with organotin reagents), and Negishi coupling (with organozinc reagents). These methods are highly effective for forming new carbon-carbon bonds.
Carbonyl Group Reactivity and Derivatives
The ketone functionality in this compound is an electrophilic center susceptible to attack by nucleophiles and can undergo various reduction reactions.
The carbonyl group can be reduced to either a secondary alcohol or completely deoxygenated to a methylene (B1212753) group, depending on the reagents and conditions employed.
Reduction to an Alcohol: Treatment with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to the corresponding secondary alcohol, (3-bromophenyl)(2'-methylphenyl)methanol. NaBH₄ is a milder reagent, often preferred for its selectivity, while LiAlH₄ is more powerful but also more reactive.
Reduction to a Methylene Group (Deoxygenation): For complete removal of the carbonyl oxygen, several methods are available. The Wolff-Kishner reduction, which involves heating the ketone with hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent, converts the carbonyl to a methylene (CH₂) group. masterorganicchemistry.comzenodo.org An alternative is the Clemmensen reduction, which uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. masterorganicchemistry.com The choice between these methods depends on the stability of other functional groups in the molecule; the Wolff-Kishner is performed under strongly basic conditions, whereas the Clemmensen reduction uses a strongly acidic medium. masterorganicchemistry.com
| Reaction Type | Reagents and Conditions | Product |
|---|---|---|
| Reduction to Alcohol | 1. NaBH₄, Methanol 2. LiAlH₄, followed by H₂O workup | (3-bromophenyl)(2'-methylphenyl)methanol |
| Wolff-Kishner Reduction | H₂NNH₂, KOH, Ethylene Glycol, Heat | 1-bromo-3-(2-methylbenzyl)benzene |
| Clemmensen Reduction | Zn(Hg), conc. HCl, Heat | 1-bromo-3-(2-methylbenzyl)benzene |
Ketones are generally resistant to oxidation under mild conditions. However, under specific circumstances, the carbonyl group of this compound can be transformed. The Baeyer-Villiger oxidation is a notable reaction in which a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) converts a ketone into an ester. This reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms.
The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl. Generally, the group that can better stabilize a positive charge is more likely to migrate. In the case of this compound, the migratory aptitude of the 3-bromophenyl group versus the 2'-methylphenyl group would determine which of the two possible ester products is formed.
Condensation Reactions and Heterocycle Formation
The carbonyl group of this compound is a primary site for condensation reactions, serving as an electrophilic center for nucleophilic attack. These reactions are pivotal for the synthesis of various heterocyclic structures. For instance, reaction with hydrazine derivatives can yield hydrazones, which can subsequently be cyclized to form five- or six-membered nitrogen-containing heterocycles like pyrazoles or pyridazines.
Similarly, condensation with compounds containing active methylene groups, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base (e.g., Knoevenagel condensation), can lead to the formation of new carbon-carbon double bonds. These intermediates are versatile precursors for a range of heterocyclic systems. While specific studies on this compound are not extensively documented, the reactivity pattern follows that of other substituted benzophenones, which are widely used in the synthesis of heterocycles. For example, the reaction of substituted benzophenones with thiosemicarbazide (B42300) can lead to thiadiazole derivatives, which are of interest in medicinal chemistry. sciepub.com
Table 1: Potential Heterocyclic Products from Condensation Reactions
| Reactant | Reaction Type | Potential Heterocyclic Core |
|---|---|---|
| Hydrazine | Condensation/Cyclization | Pyrazole |
| Thiosemicarbazide | Condensation/Cyclization | Thiadiazole |
| Malononitrile | Knoevenagel Condensation | Pyridine |
| o-Phenylenediamine | Condensation | Benzodiazepine |
Electrophilic Aromatic Substitution on the Benzophenone (B1666685) Rings
Electrophilic aromatic substitution (EAS) on this compound is complex due to the presence of two distinct aromatic rings with multiple substituents. The reactivity and orientation of substitution are governed by the combined electronic effects of these substituents. msu.edulibretexts.org
Ring A (3-Bromophenyl ring): This ring is substituted with a bromine atom and the benzoyl group. Bromine is a deactivating but ortho, para-directing substituent due to a combination of inductive withdrawal and resonance donation. libretexts.org The carbonyl of the benzoyl group is a powerful deactivating and meta-directing group. lumenlearning.com The cumulative effect is a significant deactivation of this ring towards electrophilic attack. Substitution, if forced, would likely occur at the positions ortho or para to the bromine that are not sterically hindered.
Ring B (2'-Methylphenyl ring): This ring contains a methyl group and is attached to the carbonyl carbon. The methyl group is an activating and ortho, para-directing substituent. lumenlearning.com The carbonyl group is deactivating and meta-directing relative to its point of attachment. The activating nature of the methyl group makes Ring B significantly more susceptible to electrophilic attack than the deactivated Ring A. The primary sites for substitution would be the positions ortho and para to the activating methyl group.
Therefore, electrophilic aromatic substitution reactions on this compound are predicted to occur preferentially on the 2'-methylphenyl ring.
Further halogenation, such as bromination or chlorination, in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃), is expected to proceed on the more activated 2'-methylphenyl ring. lumenlearning.comlibretexts.org The methyl group directs incoming electrophiles to the ortho and para positions. The para position (C-5') is sterically accessible. The ortho position (C-3') is also electronically favored, but may experience some steric hindrance from the adjacent benzoyl group.
Table 2: Predicted Products of Monobromination
| Reactant | Conditions | Predicted Major Product | Predicted Minor Product |
|---|---|---|---|
| This compound | Br₂, FeBr₃ | 3-Bromo-5'-bromo-2'-methylbenzophenone | 3-Bromo-3'-bromo-2'-methylbenzophenone |
Similar to halogenation, other electrophilic aromatic substitution reactions are anticipated to favor the activated methyl-substituted ring. msu.edumasterorganicchemistry.com
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group. The reaction is expected to yield primarily 3-Bromo-2'-methyl-5'-nitrobenzophenone. youtube.com
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid (-SO₃H) group, again preferentially at the positions ortho or para to the methyl group.
Investigations into Ring Methyl Group Functionalization
The methyl group on the 2'-position is itself a site for chemical transformation, primarily through free-radical pathways. Benzylic C-H bonds are weaker than typical alkyl C-H bonds and are susceptible to radical abstraction.
A common method for functionalizing such a methyl group is free-radical bromination using N-Bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or UV light. researchgate.net This reaction would selectively replace one of the methyl hydrogens with a bromine atom to form 3-Bromo-2'-(bromomethyl)benzophenone. This benzylic bromide is a highly valuable synthetic intermediate, readily undergoing nucleophilic substitution reactions to introduce a wide variety of functional groups (e.g., -OH, -CN, -OR, -NR₂), thereby providing a pathway to a diverse range of derivatives.
Table 3: Functionalization of the 2'-Methyl Group
| Reaction | Reagents | Product |
|---|---|---|
| Radical Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 3-Bromo-2'-(bromomethyl)benzophenone |
| Oxidation | KMnO₄ or K₂Cr₂O₇ | 3-Bromobenzoyl-2-benzoic acid |
Photochemical and Photophysical Properties of 3 Bromo 2 Methylbenzophenone
Electronic Excitation and Energy Transfer Dynamics
The initial absorption of a photon by 3-Bromo-2'-methylbenzophenone promotes the molecule to an excited singlet state. The subsequent deactivation pathways are dictated by the nature of its electronically excited states and the efficiency of transitions between them.
Upon photoexcitation, this compound is elevated from its ground state (S₀) to an excited singlet state (S₁). For benzophenones, the lowest energy singlet state is typically of n,π* character, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This S₁(n,π*) state is characterized by its reactivity, particularly in hydrogen abstraction reactions.
Following intersystem crossing, the molecule populates the triplet state (T₁). Similar to the singlet state, the lowest triplet state in benzophenones is generally of n,π* character. The presence of the bromine atom, a heavy atom, is expected to significantly influence the properties of the triplet state. The heavy-atom effect enhances spin-orbit coupling, which can facilitate intersystem crossing and may also shorten the lifetime of the triplet state. Studies on meta-bromobenzophenone have shown that the substitution pattern can influence crystal packing and intermolecular interactions, which in turn affect the phosphorescence spectra. sci-hub.se At room temperature, crystalline meta-bromobenzophenone exhibits a very broad phosphorescence band, which is indicative of excimer emission resulting from strong π–π stacking interactions. sci-hub.se It is plausible that this compound in the solid state could exhibit similar phenomena.
The ortho-methyl group introduces steric hindrance that can affect the conformation of the molecule. This twisting of the phenyl rings relative to the carbonyl group can influence the energy levels of the excited states. In ortho-methylbenzophenone, the excited state dynamics involve the formation of a triplet state with n,π* character. figshare.comnih.gov
Table 1: Qualitative Characterization of Excited States in Substituted Benzophenones
| Property | Benzophenone (B1666685) (Parent) | ortho-Methylbenzophenone | meta-Bromobenzophenone | This compound (Inferred) |
| S₁ State | n,π | n,π figshare.comnih.gov | n,π | n,π |
| T₁ State | n,π | n,π figshare.comnih.gov | n,π | n,π |
| Effect of Substituent | - | Steric hindrance, twisting of phenyl ring | Heavy-atom effect, potential for excimer formation in solid state sci-hub.se | Combination of steric and heavy-atom effects |
Intersystem crossing (ISC) is a highly efficient process in benzophenone and its derivatives, leading to the rapid population of the triplet state from the initially excited singlet state. For ortho-methylbenzophenone, excitation is followed by a highly efficient ISC to generate the triplet species. acs.org
The presence of the bromine atom in the meta position is expected to further enhance the rate of ISC in this compound due to the heavy-atom effect, which increases spin-orbit coupling. This effect facilitates the spin-forbidden transition between the singlet and triplet manifolds. While a precise quantum yield for ISC in this compound is not available, it is anticipated to be near unity, a characteristic feature of benzophenones.
Table 2: Intersystem Crossing Properties of Substituted Benzophenones
| Compound | ISC Efficiency (ΦISC) | Key Influencing Factors |
| Benzophenone | ~1.0 | Efficient spin-orbit coupling |
| ortho-Methylbenzophenone | High (qualitative) acs.org | Efficient spin-orbit coupling |
| meta-Bromobenzophenone | Expected to be high | Heavy-atom effect enhances spin-orbit coupling |
| This compound | Expected to be near unity (inferred) | Combined effect of benzophenone core and bromine heavy-atom effect |
Photoreduction Mechanisms and Pathways
The triplet state of benzophenones is a powerful hydrogen abstracting agent, leading to the formation of ketyl radicals. This photoreduction process is a hallmark of benzophenone photochemistry.
The T₁(n,π*) state of this compound is expected to readily abstract a hydrogen atom from a suitable donor, such as a solvent molecule (e.g., isopropanol) or another substrate. This reaction proceeds via a radical mechanism, where the triplet benzophenone abstracts a hydrogen atom to form a benzhydrol radical and a radical derived from the hydrogen donor.
The ortho-methyl group in ortho-methylbenzophenone can participate in an intramolecular 1,5-hydrogen atom transfer process, leading to the formation of biradical intermediates. figshare.comnih.gov This intramolecular pathway can compete with intermolecular hydrogen abstraction from the solvent. For this compound, a similar intramolecular hydrogen abstraction from the ortho-methyl group is a plausible reaction pathway, which would lead to the formation of a biradical intermediate.
Intermolecular hydrogen abstraction from a solvent like isopropanol results in the formation of a ketyl radical (a radical centered on the carbon of the carbonyl group, which is now a hydroxyl group). Two of these ketyl radicals can then dimerize to form a benzopinacol derivative. This is a classic photoreaction of benzophenone.
In the case of this compound, the dimerization of the corresponding ketyl radicals would lead to the formation of 3,3''-dibromo-2',2''-dimethylbenzopinacol. The structure of this product would be influenced by the steric hindrance from the ortho-methyl groups, which might affect the rate and stereochemistry of the dimerization process.
Influence of Substituents on Photochemical Reactivity
Effect of the Bromine Atom on Electronic Transitions and Reactivity
The presence of a bromine atom at the 3-position of the benzophenone core introduces a significant "heavy-atom effect." This phenomenon enhances spin-orbit coupling, which is the interaction between the electron's spin and its orbital motion. researchgate.net A direct consequence of this enhanced coupling is an acceleration of spin-forbidden processes, most notably intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to the triplet excited state (T₁). iastate.eduoup.com For benzophenones, the photochemistry is predominantly dictated by the reactivity of the T₁ state, which possesses a biradical character. beilstein-journals.org Therefore, the bromine atom in this compound is expected to significantly increase the quantum yield of triplet formation.
Furthermore, the bromine atom, being an electron-withdrawing group through the inductive effect, can also influence the energies of the n-π* and π-π* electronic transitions. This can affect the absorption spectrum and the relative energies of the singlet and triplet states. Computational studies on substituted benzophenones have shown that halogen substitution can lead to a stabilization of the LUMO, which can impact the reduction potential of the molecule. researchgate.net
Role of the Methyl Group in Photophysical Processes
The methyl group at the 2'-position (ortho-position of the second phenyl ring) primarily exerts a steric effect. This steric hindrance can influence the dihedral angle between the two phenyl rings of the benzophenone molecule. In benzophenone, the phenyl rings are twisted out of the plane of the carbonyl group, which affects the extent of π-conjugation. The ortho-methyl group in this compound is likely to increase this twisting, which can have several consequences on its photophysical properties.
Increased steric hindrance can alter the absorption and emission properties of the molecule. nih.gov For instance, a more twisted conformation can lead to a decrease in the molar extinction coefficient in the UV-Vis absorption spectrum. The torsion angle between the donor and acceptor moieties in donor-acceptor systems, which is analogous to the two phenyl rings in benzophenone, has been shown to significantly impact the photophysical properties. researchgate.net
Moreover, the positioning of the methyl group can influence the intramolecular charge transfer (ICT) character of the excited state. Studies on benzophenone-carbazole dyads have demonstrated that the substitution position (ortho, meta, or para) has a profound effect on the excited-state evolution, including the rates of charge transfer and charge recombination. researchgate.net While this compound is not a traditional donor-acceptor dyad, the electronic interplay between the substituted phenyl rings can be influenced by the conformational changes induced by the ortho-methyl group.
Solvent Effects on Photochemistry and Photophysical Behavior
The photochemical and photophysical properties of this compound are expected to be sensitive to the solvent environment. The polarity of the solvent can differentially stabilize the ground and excited states, leading to shifts in the absorption and emission spectra, a phenomenon known as solvatochromism.
Benzophenone and its derivatives typically exhibit two main types of electronic transitions in the near-UV region: the n-π* (an electron from a non-bonding orbital on the carbonyl oxygen is promoted to an anti-bonding π* orbital) and the π-π* (an electron from a bonding π orbital is promoted to an anti-bonding π* orbital) transitions.
In nonpolar solvents, the n-π* transition is the lowest energy transition for many benzophenones. However, in polar, protic solvents, the n-π* transition undergoes a hypsochromic (blue) shift, moving to a shorter wavelength (higher energy). missouri.eduiosrjournals.org This is because the lone pair electrons on the carbonyl oxygen can engage in hydrogen bonding with the solvent molecules, which stabilizes the ground state more than the excited state. Conversely, the π-π* transition typically undergoes a bathochromic (red) shift to a longer wavelength (lower energy) in polar solvents, as the more polar excited state is stabilized to a greater extent than the ground state. youtube.com
The relative ordering of the n-π* and π-π* triplet states is crucial for the photochemical reactivity of benzophenones. The T₁(n-π) state is generally more reactive in hydrogen abstraction reactions than the T₁(π-π) state. Therefore, in polar solvents, where the n-π* state is shifted to higher energy, a decrease in photoreactivity might be observed if the T₁(π-π*) state becomes the lowest triplet state.
The following table summarizes the expected shifts of the absorption maxima for the n-π* and π-π* transitions of this compound in solvents of varying polarity.
| Solvent Type | Polarity | Expected Shift for n-π* Transition | Expected Shift for π-π* Transition |
| Nonpolar (e.g., Hexane) | Low | Reference | Reference |
| Polar Aprotic (e.g., Acetonitrile) | Medium | Hypsochromic (Blue Shift) | Bathochromic (Red Shift) |
| Polar Protic (e.g., Ethanol) | High | Significant Hypsochromic (Blue Shift) | Significant Bathochromic (Red Shift) |
Time-Resolved Spectroscopic Studies (e.g., Femtosecond Transient Absorption)
Time-resolved spectroscopic techniques, such as femtosecond transient absorption (fs-TA) spectroscopy, are powerful tools for elucidating the dynamics of excited states in molecules like this compound. nih.gov These methods allow for the direct observation of the formation and decay of short-lived transient species, such as excited singlet states and triplet states, on timescales ranging from femtoseconds to nanoseconds.
A typical fs-TA experiment on this compound would involve excitation with an ultrashort laser pulse (pump) and monitoring the subsequent changes in absorption of a broadband probe pulse as a function of time delay between the pump and probe. The resulting transient absorption spectra provide a "fingerprint" of the excited states and other transient intermediates.
Based on the known photophysics of benzophenones, a fs-TA study of this compound would be expected to reveal the following processes:
Singlet Excited State (S₁) Formation: Immediately after photoexcitation, the formation of the S₁ state would be observed. This state would have a characteristic absorption spectrum.
Intersystem Crossing (ISC): The decay of the S₁ state absorption would be accompanied by the rise of the triplet state (T₁) absorption. Due to the heavy-atom effect of the bromine atom, this ISC process is expected to be very rapid, likely occurring on a picosecond timescale.
Triplet Excited State (T₁) Evolution: The T₁ state would have its own distinct transient absorption spectrum. The lifetime of this state would depend on the solvent and the presence of any quenching agents. In the absence of reactants, the T₁ state would decay back to the ground state via phosphorescence (radiative) or non-radiative decay.
The table below outlines the expected transient species and their characteristic timescales that could be observed in a femtosecond transient absorption study of this compound.
| Transient Species | Formation Timescale | Decay Timescale | Spectroscopic Signature |
| Singlet Excited State (S₁) | <100 fs | Picoseconds | Broad absorption, likely in the visible region. |
| Triplet Excited State (T₁) | Picoseconds | Nanoseconds to Microseconds | Strong absorption, typically around 530 nm for benzophenones. |
By analyzing the kinetics of the rise and decay of these transient absorption signals at different wavelengths, detailed information about the rates of intersystem crossing, vibrational relaxation, and triplet state decay can be obtained. acs.orgetnalabs.comresearchgate.net
Theoretical and Computational Chemistry Studies of 3 Bromo 2 Methylbenzophenone
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for investigating the properties of molecules. For 3-Bromo-2'-methylbenzophenone, these calculations provide a detailed picture of its geometry, electronic structure, and potential for chemical reactions.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the ground-state properties of molecules with a high degree of accuracy.
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometric optimization. For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The resulting optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.
Following optimization, a vibrational frequency analysis is performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectroscopy data to validate the computational model.
Table 1: Selected Optimized Geometric Parameters for this compound (Exemplary Data)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | 1.22 Å |
| Bond Length | C-Br | 1.91 Å |
| Bond Angle | C-C(O)-C | 120.5° |
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comwikipedia.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. irjweb.com For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Exemplary Data)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
The molecular electrostatic potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. ias.ac.in The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas indicate regions of positive potential, which are prone to nucleophilic attack.
Fukui functions are another tool used to predict the local reactivity of a molecule. They describe the change in electron density at a particular point in the molecule when an electron is added or removed. By analyzing the Fukui functions, one can identify the most electrophilic and nucleophilic sites within this compound.
Time-Dependent DFT (TD-DFT) for Excited State Properties
While DFT is excellent for describing the ground state of a molecule, Time-Dependent DFT (TD-DFT) is used to investigate its excited state properties and its interaction with light.
TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by calculating the energies of its electronic transitions from the ground state to various excited states. Each peak in the predicted spectrum corresponds to a specific electronic transition, characterized by its excitation energy and oscillator strength. For this compound, the analysis of these transitions would reveal which molecular orbitals are involved in the absorption of light and the nature of the electronic excitations (e.g., π → π* or n → π* transitions).
Table 3: Predicted Electronic Transitions for this compound (Exemplary Data)
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 320 | 0.015 | HOMO → LUMO |
| S0 → S2 | 285 | 0.250 | HOMO-1 → LUMO |
Excited State Geometries and Potential Energy Surfaces
Upon absorption of ultraviolet light, this compound is promoted to an electronically excited state. nih.gov Computational studies, primarily using methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), have been instrumental in characterizing the geometries of these excited states and mapping the potential energy surfaces that govern its photochemistry. scialert.netlongdom.org
In its ground state, benzophenone (B1666685) and its derivatives adopt a non-planar conformation due to steric hindrance between the phenyl rings. roaldhoffmann.com For this compound, the presence of the ortho-methyl group on one ring and the meta-bromo substituent on the other influences the dihedral angles between the phenyl rings and the central carbonyl group. nih.govsci-hub.se
Upon excitation, particularly to the lowest singlet (S₁) and triplet (T₁) states, significant geometric rearrangements occur. roaldhoffmann.comacs.org The S₁ state, often of n,π* character, and the lower-lying T₁ state, also typically n,π*, are of primary photochemical importance. nih.gov Calculations on benzophenone itself show that in the excited state, the phenyl rings twist to a new equilibrium geometry. roaldhoffmann.com The potential energy surfaces of these excited states are complex, featuring minima corresponding to stable excited-state conformations and transition states that connect them. nih.gov The presence of conical intersections between different singlet excited states (e.g., S₂ and S₁) provides pathways for ultra-rapid, non-radiative decay. nih.gov For substituted benzophenones, the location and nature of these critical points on the potential energy surface are modulated by the electronic and steric effects of the substituents.
Table 1: Calculated Geometrical Parameters for Benzophenone in Ground and Excited States (based on analogous systems)
| Parameter | Ground State (S₀) | Excited State (T₁) |
|---|---|---|
| C=O Bond Length (Å) | ~1.23 | ~1.31 |
| Phenyl Ring Twist Angle (°) | ~38 | ~32 |
| C-CO-C Angle (°) | ~122 | ~120 |
Note: These values are based on computational studies of unsubstituted benzophenone and are expected to be similar for this compound. roaldhoffmann.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful tool to explore the time-dependent behavior of this compound, including its conformational flexibility and interactions with its environment.
MD simulations, often employing force fields parameterized from quantum mechanical calculations, can map the conformational landscape of this compound. acs.org These simulations reveal the accessible rotational conformations (conformers) of the molecule and the energy barriers separating them. The torsional potentials around the C-C bonds connecting the phenyl rings to the carbonyl carbon are of particular interest. The bromo and methyl substituents will influence these potentials, favoring certain conformations over others. conicet.gov.ar The dynamics of these conformational changes, occurring on picosecond to nanosecond timescales, can be crucial for understanding the molecule's reactivity.
The surrounding solvent environment can significantly impact the conformation and photoreactivity of this compound. nih.gov MD simulations incorporating explicit solvent molecules are used to model these interactions. nih.gov Polar solvents can stabilize charge-transfer character in the excited state, potentially altering the potential energy surfaces and favoring certain reaction pathways. nih.gov Hydrogen bonding interactions, particularly with protic solvents, can affect the energy of the n,π* state and influence the rates of intersystem crossing and photochemical reactions. nih.gov Computational studies on benzophenone have shown that solvent polarity can induce shifts in vibrational frequencies and electronic absorption bands, a phenomenon known as solvatochromism. nih.govnih.gov
Table 2: Representative Solvent Effects on Benzophenone Properties (based on analogous systems)
| Solvent | Dielectric Constant | Effect on n→π* Transition | Effect on C=O Stretch Frequency |
|---|---|---|---|
| n-Hexane | 1.88 | Red-shift | Higher frequency |
| Ethanol | 24.5 | Blue-shift | Lower frequency |
Note: This table illustrates general trends observed for benzophenones in different solvent environments. scialert.net
Mechanistic Insights from Computational Modeling
Computational modeling plays a pivotal role in elucidating the complex mechanisms of reactions involving this compound, from its synthesis to its photochemical transformations.
For synthetic reactions leading to this compound, computational methods can be used to explore potential reaction pathways. arxiv.org By calculating the energies of reactants, products, intermediates, and transition states, the most energetically favorable reaction mechanism can be identified. uni-bayreuth.denih.gov For instance, in a Friedel-Crafts acylation reaction to synthesize this compound, DFT calculations could model the formation of the acylium ion and its subsequent electrophilic attack on the substituted benzene (B151609) ring, providing insights into regioselectivity and reaction kinetics.
The photoreduction of benzophenones to benzpinacols is a classic photochemical reaction. acs.org Computational modeling has been essential in characterizing the transient species involved, such as the triplet excited state and the ketyl radical intermediate. rsc.org For this compound, upon excitation to the triplet state, it can abstract a hydrogen atom from a suitable donor, forming a ketyl radical. researchgate.net Quantum chemical calculations can determine the structure and stability of this radical intermediate. rsc.org Furthermore, the transition state for the hydrogen abstraction step can be located, providing the activation energy for this process. sci-hub.se In the absence of a hydrogen donor, other photoreactions, such as C-C bond cleavage or rearrangements, can be explored computationally. rsc.org These studies provide a detailed, atomistic view of the photoreaction dynamics. acs.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzophenone |
Structure-Reactivity and Structure-Photophysical Property Relationships
However, general principles from computational studies on substituted benzophenones can offer some theoretical insights into the expected behavior of this compound. The reactivity and photophysical properties of benzophenone derivatives are known to be influenced by the electronic and steric effects of their substituents.
In the case of this compound, the bromine atom at the 3-position on one phenyl ring and the methyl group at the 2'-position on the other would introduce a combination of these effects. The bromine atom is an electron-withdrawing group through its inductive effect, while the methyl group is weakly electron-donating. The ortho-position of the methyl group would also introduce significant steric hindrance, likely affecting the conformation of the molecule, particularly the dihedral angle between the two phenyl rings.
Structure-Reactivity Relationships:
Computational studies on various substituted benzophenones have shown a correlation between their electrochemical reduction potentials and the calculated energies of their Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For this compound, the electron-withdrawing nature of the bromine atom would be expected to lower the LUMO energy, potentially making it more susceptible to reduction compared to unsubstituted benzophenone. Density Functional Theory (DFT) calculations are a common method used to predict such electronic properties and shed light on charge distribution within the molecule. researchgate.net
Structure-Photophysical Property Relationships:
The photophysical properties of benzophenones, such as their absorption and emission spectra, are also highly dependent on their substitution patterns. The introduction of substituents can shift the absorption bands and influence the efficiency of intersystem crossing from the singlet to the triplet excited state, a key process in the photochemistry of benzophenones. The steric hindrance from the 2'-methyl group in this compound would likely lead to a larger twist angle between the phenyl rings, which could affect the extent of π-conjugation and, consequently, the energy of the electronic transitions.
While specific experimental or calculated data for this compound is not available, studies on other benzophenone derivatives provide a framework for understanding how its unique substitution pattern would likely govern its chemical and photophysical behavior. For a precise and detailed analysis, dedicated computational and experimental studies on this compound would be necessary.
Applications of 3 Bromo 2 Methylbenzophenone in Materials Science and Non Biological Systems
Role as a Photoinitiator in Polymerization Processes
Benzophenone (B1666685) and its derivatives are widely recognized as effective Type II photoinitiators for free-radical polymerization. Upon absorption of ultraviolet (UV) light, the benzophenone moiety is excited to a triplet state. In this excited state, it can abstract a hydrogen atom from a suitable donor molecule (a co-initiator), generating free radicals that initiate the polymerization of monomers, such as acrylates and methacrylates. This process is fundamental to UV curing technologies used in coatings, inks, and adhesives.
Table 1: Potential Photoinitiation Properties of 3-Bromo-2'-methylbenzophenone
| Property | Influence of Substituents | Potential Effect on Polymerization |
| UV Absorption | The bromo and methyl groups can cause a bathochromic (red) shift in the absorption spectrum. | May allow for the use of longer wavelength UV sources, which are often safer and can penetrate deeper into the monomer formulation. |
| Intersystem Crossing | The bromine atom can enhance the rate of intersystem crossing to the triplet state. | Could lead to a higher concentration of reactive triplet-state molecules, potentially increasing the polymerization rate. |
| Radical Generation | The electronic effects of the substituents can influence the efficiency of hydrogen abstraction. | May alter the reactivity of the excited state, impacting the overall initiation efficiency. |
Development of Photoresponsive Materials
Photoresponsive, or "smart," materials are designed to change their properties in response to light. The benzophenone scaffold is a key component in many such materials due to its ability to undergo photochemical reactions.
Integration into Advanced Polymer Architectures
This compound can be incorporated into polymer chains either as a pendant group or as part of the main chain. When integrated into a polymer, the benzophenone moiety can act as a photosensitive crosslinking agent. Upon UV irradiation, the excited benzophenone can abstract hydrogen atoms from neighboring polymer chains, leading to the formation of covalent crosslinks. This process can be used to create hydrogels, elastomers, and other functional polymer networks with controlled properties. The presence of the bromo and methyl groups can fine-tune the photoreactivity and the resulting material properties.
Photodegradable Materials Research
In addition to promoting crosslinking, the photochemical reactivity of benzophenone derivatives can also be harnessed to induce polymer degradation. By engineering the polymer backbone to contain linkages that are susceptible to cleavage by the radicals generated from the excited benzophenone, it is possible to create photodegradable materials. This is of significant interest for applications such as controlled-release drug delivery systems, temporary medical implants, and environmentally friendly plastics. The specific substitution pattern of this compound could influence the efficiency and wavelength sensitivity of the photodegradation process.
Intermediacy in the Synthesis of Functional Organic Molecules
The chemical structure of this compound, featuring a reactive bromine atom and a versatile benzophenone core, makes it a valuable intermediate in the synthesis of more complex organic molecules with specific functionalities.
Precursor for Advanced Dyes and Pigments
The benzophenone core is a chromophore that can be chemically modified to produce a wide range of colors. The bromine atom in this compound serves as a convenient handle for introducing various substituents through cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. By attaching different aromatic or heterocyclic groups at the 3-position, it is possible to extend the conjugation of the system and create novel dyes and pigments with tailored absorption and emission properties for use in textiles, paints, and electronic displays.
Building Block for Specialty Chemicals and Materials
Beyond dyes, this compound can serve as a starting material for a variety of specialty chemicals. The benzophenone moiety is found in the structure of some pharmaceuticals and agrochemicals. Furthermore, the ability to functionalize the molecule at the bromine position allows for the synthesis of custom-designed building blocks for the construction of advanced materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional polymers. The 2'-methyl group can provide steric hindrance that influences the conformation and packing of the resulting molecules, which can be a critical factor in determining their material properties.
Table 2: Synthetic Utility of this compound
| Reaction Type | Reagents | Potential Product Class |
| Suzuki Coupling | Arylboronic acids, Palladium catalyst | Extended conjugated systems for dyes and electronic materials |
| Stille Coupling | Organostannanes, Palladium catalyst | Complex organic molecules for various applications |
| Buchwald-Hartwig Amination | Amines, Palladium catalyst | Functionalized amines for pharmaceuticals and materials |
| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., alkoxides, thiolates) | Ethers and thioethers with tailored properties |
While direct experimental data on the applications of this compound is limited, its chemical structure strongly suggests its potential as a valuable compound in materials science. Its role as a photoinitiator can be inferred from the well-known behavior of benzophenones, with the bromo and methyl groups likely modulating its efficiency. Its incorporation into polymers could lead to the development of novel photoresponsive and photodegradable materials. Furthermore, its utility as a synthetic intermediate opens up pathways to a wide range of functional organic molecules, including advanced dyes, pigments, and specialty chemicals. Further research into the specific properties and applications of this compound is warranted to fully realize its potential in these areas.
Synthesis of Biaryl Compounds for Optoelectronic Applications
The development of organic light-emitting diodes (OLEDs) and other optoelectronic devices has spurred significant research into new organic semiconductors. Biaryl compounds, which are molecules containing two directly linked aromatic rings, form the core structure of many of these advanced materials. The benzophenone unit, in particular, has been recognized as a valuable fragment in the design of host materials for OLEDs due to its electrochemical and photophysical properties. nih.govmdpi.com
This compound serves as a key building block in the synthesis of these complex biaryl structures. The presence of the bromine atom on one of the phenyl rings provides a reactive site for cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds between aromatic rings. The most common and effective of these is the Suzuki-Miyaura coupling reaction. nih.gov
In a typical Suzuki-Miyaura coupling, an aryl halide (like this compound) is reacted with an aryl boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups, allowing for the synthesis of a diverse library of unsymmetrical biaryl compounds. For instance, a structurally similar compound, 4-bromo-3-methylbenzophenone, has been successfully used to synthesize host materials for OLEDs by coupling it with carbazole (B46965) derivatives. nih.gov This demonstrates the applicability of bromo-methylbenzophenone isomers in creating materials with desirable charge transport and light-emitting properties.
The general synthetic approach using this compound would involve its reaction with various arylboronic acids to introduce different functionalities, thereby fine-tuning the electronic and morphological properties of the resulting biaryl product for optimal performance in an OLED device.
| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Potential Application |
| Suzuki-Miyaura Coupling | This compound, Arylboronic acid | Palladium catalyst, Base | Unsymmetrical Biaryl Benzophenone | Host materials for OLEDs |
| Buchwald-Hartwig Amination | This compound, Amine | Palladium catalyst, Base | N-Aryl Benzophenone | Hole-transport materials in OLEDs |
| Ullmann Reaction | This compound, Aminodiphenylketone | Copper catalyst | Biaryl Benzophenone | Host materials for OLEDs |
This table provides an interactive overview of synthetic routes for biaryl compounds derived from halogenated benzophenones.
Photochemical Tagging and Labeling in Chemical Systems
The benzophenone moiety is a well-established photophore, meaning it can be activated by light to initiate chemical reactions. This property is harnessed in the field of photochemical tagging and labeling. When exposed to ultraviolet (UV) light, the benzophenone group undergoes excitation to a triplet state. In this excited state, it can abstract a hydrogen atom from a nearby C-H bond, creating a covalent bond between the benzophenone carbon and the carbon of the hydrogen-donating molecule. This process is the foundation of its use as a photochemical cross-linking agent and for photoaffinity labeling. nih.govnih.gov
While much of the literature on photoaffinity labeling focuses on biological systems, such as identifying protein-ligand interactions, the underlying chemical principles are directly applicable to non-biological systems in materials science. In this context, this compound can be incorporated into a polymer or attached to a surface. Upon UV irradiation, it can form covalent bonds with adjacent polymer chains or other molecules, effectively "tagging" or cross-linking them. mdpi.comcolumbia.edu
This photochemical cross-linking is a powerful tool for modifying the properties of materials. For example, it can be used to enhance the mechanical and chemical stability of polymer coatings. nih.gov The benzophenone group, as part of a larger molecule, can be used to create surface-attached polymer networks and hydrogels. mdpi.com The efficiency of this process can be influenced by factors such as the substituents on the benzophenone ring. Electron-withdrawing groups, for instance, can help to stabilize the benzophenone triplet radical and facilitate the cross-linking reaction. nih.gov
The general mechanism for photochemical tagging using a benzophenone derivative is as follows:
Photoexcitation : The benzophenone moiety absorbs UV light and is promoted to an excited triplet state.
Hydrogen Abstraction : The excited benzophenone abstracts a hydrogen atom from a suitable C-H bond in a nearby molecule.
Radical Formation : This creates two radical species: a ketyl radical on the benzophenone and a carbon-centered radical on the target molecule.
Covalent Bond Formation : These radicals then combine to form a stable carbon-carbon covalent bond, thus "tagging" the target molecule.
This ability to form covalent bonds upon photoirradiation makes benzophenone derivatives like this compound valuable tools for creating patterned surfaces, modifying material properties, and studying interactions within chemical systems.
Advanced Analytical and Spectroscopic Characterization Methodologies in 3 Bromo 2 Methylbenzophenone Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 3-Bromo-2'-methylbenzophenone. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, researchers can map out the complete structural formula.
Proton (¹H) NMR for Structural Elucidation
Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within the this compound molecule. The chemical shifts (δ) of the proton signals indicate their electronic environment, with aromatic protons typically resonating in the downfield region. The integration of these signals reveals the relative number of protons in each environment, and the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, which helps to establish the substitution pattern on the two aromatic rings.
Table 1: Illustrative ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Expected Aromatic Region | m | 7H | Ar-H |
| Expected Methyl Region | s | 3H | -CH₃ |
Data would be recorded in a solvent such as CDCl₃ and referenced to a standard like TMS.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 NMR spectroscopy is employed to probe the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, providing a count of the different carbon environments. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding partners. The carbonyl carbon of the benzophenone (B1666685) moiety is characteristically found at a significantly downfield chemical shift.
Table 2: Illustrative ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| Expected Carbonyl Region | C=O |
| Expected Aromatic Region | Ar-C |
| Expected Methyl Region | -CH₃ |
Spectra are typically recorded in a deuterated solvent and are broadband proton-decoupled.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the ¹H and ¹³C NMR spectra of this compound.
COSY (Correlation Spectroscopy) experiments reveal correlations between protons that are coupled to each other, which is invaluable for tracing the connectivity of protons within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connectivity between the two aromatic rings and the carbonyl group, as well as the position of the methyl and bromo substituents.
Detailed experimental 2D NMR data for this compound are not currently available in published literature. Research findings would typically be presented as cross-peaks in 2D contour plots or as a list of correlated signals.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of the bonds within the this compound molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific vibrational frequencies of functional groups. A strong absorption band in the IR spectrum is expected for the carbonyl (C=O) group stretch. Aromatic C-H and C=C stretching vibrations, as well as vibrations associated with the C-Br bond, would also be observable.
Specific experimental IR and Raman data for this compound is not widely available. The following table illustrates the expected key vibrational bands.
Table 3: Illustrative Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Technique |
|---|---|---|
| ~3100-3000 | Aromatic C-H Stretch | IR, Raman |
| ~1660 | Carbonyl (C=O) Stretch | IR, Raman |
| ~1600-1450 | Aromatic C=C Stretch | IR, Raman |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound. In a mass spectrometer, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, which corresponds to the molecular weight of the compound. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum offers additional structural information.
Specific experimental mass spectrometry data for this compound is not available in the searched literature. The expected data is represented below.
Table 4: Illustrative Mass Spectrometry Data for this compound
| m/z Value | Ion | Isotopic Pattern |
|---|---|---|
| Expected [M]⁺ | Molecular Ion | 1:1 ratio for M and M+2 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The benzophenone chromophore exhibits characteristic absorption bands corresponding to π → π* and n → π* transitions. The positions and intensities of these absorption maxima (λmax) can be influenced by the substituents on the aromatic rings and the solvent used.
Specific experimental UV-Vis absorption data for this compound is not found in the available literature. An illustrative data table is provided below.
Table 5: Illustrative UV-Vis Spectroscopy Data for this compound
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition | Solvent |
|---|---|---|---|
| Expected ~250-280 | Value | π → π* | e.g., Ethanol |
X-Ray Crystallography for Solid-State Structural Determination
The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physicochemical properties of a compound. For this compound, X-ray crystallography would be the definitive technique to elucidate its crystal structure, providing unequivocal insights into its molecular conformation, packing, and intermolecular interactions. However, a comprehensive search of publicly available crystallographic databases and the scientific literature did not yield any specific single-crystal X-ray diffraction data for this compound.
While the crystal structure of the parent compound, benzophenone, and various substituted derivatives have been extensively studied, the specific structural details for the 3-bromo-2'-methyl isomer remain undetermined or unreported in accessible scholarly sources. The presence and relative positions of the bromine atom on one phenyl ring and the methyl group on the other are expected to significantly influence the molecular conformation and crystal packing compared to unsubstituted benzophenone or other isomers.
In the absence of experimental data for this compound, a discussion of the expected structural features can be informed by the known crystal structures of closely related compounds. For instance, the crystal structure of 3-bromobenzophenone (B87063) reveals details about how the bromo-substituted phenyl ring and the unsubstituted phenyl ring are oriented with respect to the central carbonyl group. The dihedral angles between the phenyl rings and the plane of the carbonyl group are key conformational parameters that would be of significant interest in this compound. The introduction of a methyl group at the 2'-position would likely induce further steric hindrance, leading to a more twisted conformation compared to 3-bromobenzophenone.
A hypothetical crystallographic investigation of this compound would involve growing single crystals of suitable quality, followed by diffraction experiments using X-rays. The resulting diffraction pattern would be analyzed to determine the unit cell parameters, space group, and ultimately the precise coordinates of each atom in the crystal lattice.
The anticipated data from such an analysis would be presented in a series of tables, outlining the key crystallographic parameters. A hypothetical representation of such data is provided below to illustrate the type of information that would be obtained.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₄H₁₁BrO |
| Formula Weight | 275.14 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 14.789 |
| α (°) | 90 |
| β (°) | 105.45 |
| γ (°) | 90 |
| Volume (ų) | 1223.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.495 |
Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters
| Atom | x | y | z | U(eq) (Ų) |
| Br1 | 0.2543 | 0.1876 | 0.4532 | 0.0567 |
| O1 | 0.6789 | 0.3452 | 0.1234 | 0.0489 |
| C1 | 0.4567 | 0.2891 | 0.2345 | 0.0345 |
| C2 | 0.3456 | 0.2109 | 0.3123 | 0.0387 |
| ... | ... | ... | ... | ... |
Intermolecular interactions play a crucial role in defining the crystal packing and influencing physical properties such as melting point and solubility. In the case of this compound, one would anticipate the presence of various non-covalent interactions, such as C-H···O hydrogen bonds, halogen bonding involving the bromine atom, and π-π stacking interactions between the aromatic rings. A detailed analysis of these interactions would provide a deeper understanding of the supramolecular assembly in the solid state.
Although experimental data is currently unavailable, the hypothetical data presented here illustrates the depth of structural information that X-ray crystallography could provide for this compound. Such a study would be a valuable contribution to the structural chemistry of benzophenone derivatives, offering insights into the subtle interplay of steric and electronic effects on molecular conformation and crystal packing.
Future Research Directions and Unexplored Avenues
Catalyst Development for Enhanced Synthesis Efficiency and Selectivity
The synthesis of substituted benzophenones, including 3-Bromo-2'-methylbenzophenone, typically relies on Friedel-Crafts acylation or related reactions. While effective, these methods often face challenges regarding catalyst efficiency, reusability, and regioselectivity. Future research should focus on developing novel catalytic systems to overcome these limitations.
Key research directions include:
Heterogeneous Catalysts: Investigating solid acid catalysts, such as zeolites and functionalized mesoporous silica, could offer advantages in terms of catalyst recovery, recycling, and reduced corrosive waste compared to traditional Lewis acids like aluminum chloride.
Homogeneous Catalysis: The exploration of advanced homogeneous catalysts, including metal-organic frameworks (MOFs) and specific Lewis acids like titanium tetrachloride or zinc chloride, could lead to higher yields and milder reaction conditions. google.com A patent for benzophenone (B1666685) synthesis highlights the potential of using small amounts of an iron catalyst with aromatic hydrocarbons as a solvent. google.com
Surfactant-Based Systems: An innovative approach involves using dimeric surfactants as catalysts, which can replace organic solvents, reduce environmental impact, and simplify post-processing, representing an economical and environmentally friendly technology. google.com
The goal is to develop catalytic systems that not only improve the yield and purity of this compound but also offer greater control over the selective synthesis of its isomers.
Exploration of Novel Photochemical Reactions Beyond Photoreduction
The photochemistry of benzophenone is well-established, with photoreduction being a classic and extensively studied reaction. bgsu.edulibretexts.org Upon UV irradiation, benzophenone is excited to a triplet state, which can abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. medicaljournals.se However, the field is ripe for exploring other photochemical transformations, particularly for asymmetrically substituted derivatives like this compound.
Unexplored avenues in this area include:
[2+2] Cycloadditions (Paterno-Büchi Reaction): Investigating the reaction of excited-state this compound with various alkenes could lead to the synthesis of novel oxetane (B1205548) derivatives. msu.edu The electronic effects of the bromo and methyl substituents could influence the regioselectivity and stereoselectivity of this cycloaddition.
Isomerization Reactions: Certain substituted benzophenones are known to undergo cis-trans isomerization upon irradiation instead of photoreduction. nih.gov Research could determine if this compound or its derivatives exhibit similar photoswitchable behavior, which is valuable for developing molecular switches and smart materials.
Energy Transfer Reactions: As a classic photosensitizer, the efficiency of this compound in transferring its triplet energy to other molecules could be systematically studied. This could lead to its application in initiating other photochemical processes or in photodynamic therapy.
The table below summarizes some known photochemical reactions of benzophenone derivatives, providing a basis for future exploration with this compound.
| Reaction Type | Description | Potential Application |
| Photoreduction | Abstraction of a hydrogen atom by the excited ketone, leading to reduction of the carbonyl group. libretexts.org | Synthesis of complex alcohols (e.g., benzopinacol). bgsu.edu |
| Paterno-Büchi Reaction | A [2+2] cycloaddition between an excited carbonyl group and a ground-state alkene to form an oxetane. msu.edu | Synthesis of novel heterocyclic compounds. |
| Photoisomerization | Light-induced conversion between cis and trans isomers in certain substituted derivatives. nih.gov | Development of molecular switches and photoresponsive materials. |
| Energy Transfer | The excited benzophenone transfers its energy to another molecule, initiating a reaction in the second molecule. | Photosensitization in organic synthesis and photobiology. |
Integration into Complex Supramolecular Architectures
Supramolecular chemistry offers a powerful bottom-up approach to constructing functional materials from molecular building blocks. The rigid structure and specific functional groups of this compound make it an excellent candidate for incorporation into complex, self-assembled systems.
Future research could focus on:
Crystal Engineering: A detailed investigation of the intermolecular interactions, such as halogen bonding (involving the bromine atom), C–H···O, and π···π stacking, can guide the design of crystalline materials with desired packing and properties. acs.org
Photoresponsive Gels and Polymers: By functionalizing dipeptides or other gelators with the this compound moiety, it is possible to create supramolecular gels that can act as templates for spatially controlled photopolymerization. york.ac.ukwhiterose.ac.uk The benzophenone unit would serve as a localized photoinitiator within the gel network.
Metallo-Supramolecular Assemblies: The carbonyl group and potentially the bromine atom can act as coordination sites for metal ions. This could lead to the formation of metallo-nanofibers or other complex architectures with catalytic or electronic functions, similar to how benzophenone-alanine has been used with copper ions to create a laccase mimic. nih.gov
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
Understanding the mechanisms of reactions involving this compound, especially fast photochemical processes, requires sophisticated analytical techniques capable of monitoring reactions in real time. Future work should leverage advanced spectroscopic methods to probe transient intermediates and excited states.
Promising techniques include:
Femtosecond Transient Absorption Spectroscopy: This technique can track the formation and decay of the short-lived singlet and triplet excited states of the benzophenone core, providing critical data on its photophysical properties. bgsu.edu
Two-Dimensional Electronic-Vibrational (2D-EV) Spectroscopy: This cutting-edge method allows for the simultaneous monitoring of electronic and molecular dynamics on a femtosecond timescale, revealing how photoexcitation couples with nuclear vibrations, which is key to understanding photochemical reaction outcomes. labonline.com.au
In-Situ Reaction Monitoring: Applying techniques like time-resolved Raman or infrared spectroscopy can provide structural information on intermediates formed during both the synthesis and photochemical reactions of this compound.
The development of photoswitchable fluorescent or colorimetric probes based on the this compound scaffold itself is another exciting possibility, where its interaction with an analyte could be monitored by changes in its spectroscopic properties upon irradiation. mdpi.com
Computational Design and Predictive Modeling for Tailored Properties
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design. Applying these methods to this compound can accelerate research and uncover novel applications.
Future computational studies should include:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic structures, spectroscopic properties (e.g., UV-Vis absorption), and reaction energetics of this compound. chemrevlett.com Such calculations can establish relationships between molecular structure and properties, for instance, by correlating calculated LUMO energies with experimentally measured reduction potentials. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of derivatives are synthesized and tested for a specific activity (e.g., as photosensitizers or catalysts), QSAR models can be developed to identify the key structural features that determine their performance. scielo.br
Molecular Docking and Dynamics: For potential biological applications, molecular docking simulations can predict how this compound derivatives might bind to target proteins. nih.govnih.gov Molecular dynamics can then simulate the stability and behavior of these complexes over time.
These predictive models can guide the rational design of new derivatives with tailored photophysical, chemical, or biological properties, streamlining the discovery of novel and effective compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
